molecular formula C19H23ClFN3O2 B6139583 N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6139583
M. Wt: 379.9 g/mol
InChI Key: ONRMTLQJINLVSB-UHFFFAOYSA-N
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Description

N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as CF3DPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CF3DPA is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell growth. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been found to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its high reactivity and potential toxicity may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, the development of more efficient and cost-effective synthesis methods may facilitate its use in scientific research. Finally, the evaluation of its safety and toxicity profile will be crucial for its potential translation to clinical use.
In conclusion, this compound is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied, making it a promising candidate for further investigation.

Synthesis Methods

The synthesis of N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves a multi-step process that includes the reaction of 2-chloro-4-fluorobenzylamine with ethyl 2-oxoacetate, followed by the reaction of the resulting intermediate with diallylamine. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has also been studied for its immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2/c1-3-8-23(9-4-2)18(25)12-17-19(26)22-7-10-24(17)13-14-5-6-15(21)11-16(14)20/h3-6,11,17H,1-2,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRMTLQJINLVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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